![molecular formula C14H19NO2 B5428471 2-(2-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5428471.png)
2-(2-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]acetamide is an organic compound that features a phenyl group substituted with a methyl group at the 2-position, an acetamide group, and an oxolane ring
Preparation Methods
The synthesis of 2-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of 2-methylphenylacetic acid with oxolane-2-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Scientific Research Applications
2-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
2-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]acetamide can be compared with other similar compounds such as:
2-(2-Methylphenyl)acetamide: Lacks the oxolane ring, which may result in different chemical and biological properties.
N-[(Oxolan-2-yl)methyl]acetamide:
2-(2-Methylphenyl)-N-methylacetamide: Contains a methyl group instead of the oxolane ring, leading to variations in its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound, particularly its combination of structural features that contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-14(16)15-10-13-7-4-8-17-13/h2-3,5-6,13H,4,7-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYNSJJQYJXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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